Cas no 2229216-89-9 (4-(2-fluoro-5-methylphenyl)-1H-imidazole)
4-(2-fluoro-5-methylphenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-fluoro-5-methylphenyl)-1H-imidazole
- 2229216-89-9
- EN300-1766222
-
- Inchi: 1S/C10H9FN2/c1-7-2-3-9(11)8(4-7)10-5-12-6-13-10/h2-6H,1H3,(H,12,13)
- InChI Key: IPJVTHRIWCPXTF-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C)C=C1C1=CN=CN1
Computed Properties
- Exact Mass: 176.07497646g/mol
- Monoisotopic Mass: 176.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 28.7Ų
4-(2-fluoro-5-methylphenyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766222-0.05g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1766222-0.1g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1766222-0.25g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 0.25g |
$1196.0 | 2023-09-20 | ||
| Enamine | EN300-1766222-0.5g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1766222-1.0g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1766222-2.5g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1766222-5.0g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1766222-10.0g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1766222-1g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1766222-5g |
4-(2-fluoro-5-methylphenyl)-1H-imidazole |
2229216-89-9 | 5g |
$3770.0 | 2023-09-20 |
4-(2-fluoro-5-methylphenyl)-1H-imidazole Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 4-(2-fluoro-5-methylphenyl)-1H-imidazole
4-(2-Fluoro-5-Methylphenyl)-1H-Imidazole: A Comprehensive Overview
CAS No. 2229216-89-9, commonly referred to as 4-(2-fluoro-5-methylphenyl)-1H-imidazole, is a heterocyclic organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the imidazole family, a class of five-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of the fluorine atom and methyl group in its structure introduces unique electronic and steric properties, making it a valuable molecule for research and development.
The synthesis of 4-(2-fluoro-5-methylphenyl)-1H-imidazole typically involves a combination of nucleophilic aromatic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored the use of microwave-assisted synthesis, which significantly accelerates reaction times while maintaining high yields.
In terms of applications, this compound has garnered attention in the pharmaceutical industry due to its potential as a drug candidate. Studies have shown that 4-(2-fluoro-5-methylphenyl)-1H-imidazole exhibits promising anti-inflammatory and antioxidant properties, making it a candidate for treating conditions such as arthritis and neurodegenerative diseases. Additionally, its ability to act as a ligand in metalloenzyme inhibition has opened new avenues in enzyme-targeted therapies.
The electronic properties of CAS No. 2229216-89-9 make it an attractive material for optoelectronic devices. Recent research has focused on its application in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its high electron mobility and stability under ambient conditions are highly advantageous. Scientists have also investigated its potential as a building block for advanced materials, such as conductive polymers and graphene derivatives.
In the field of agrochemistry, 4-(2-fluoro-5-methylphenyl)-1H-imidazole has been explored as a component in fungicides and herbicides. Its ability to inhibit key enzymes involved in fungal growth has demonstrated efficacy against various plant pathogens, making it a sustainable alternative to traditional chemical pesticides.
From an environmental perspective, the biodegradability and toxicity profile of this compound have been extensively studied to ensure its safe use in commercial applications. Regulatory agencies have established guidelines for handling and disposing of this compound, ensuring compliance with global safety standards.
In conclusion, CAS No. 2229216-89-9, or 4-(2-fluoro-5-methylphenyl)-1H-imidazole, stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application development, position it as a key player in future innovations within the chemical sciences.
2229216-89-9 (4-(2-fluoro-5-methylphenyl)-1H-imidazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)